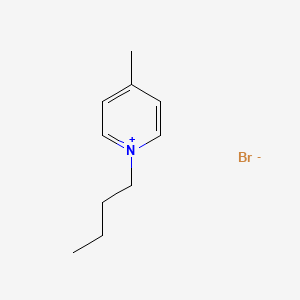

1-Butyl-4-methylpyridinium bromide

Übersicht

Beschreibung

1-Butyl-4-methylpyridinium bromide (BMPB) is a quaternary ammonium salt that is used in a variety of scientific research applications. It is a lipophilic cation that is often used as a model compound for studying the interactions of cations with biomolecules. BMPB has been used in the study of drug delivery, membrane proteins, and the effects of cationic compounds on biological systems.

Wissenschaftliche Forschungsanwendungen

Ionische Flüssigkeiten und Lösungsmittel

1-Butyl-4-methylpyridinium bromide ist eine Art ionischer Flüssigkeit, die bei Raumtemperatur oder nahe der Raumtemperatur Salze im flüssigen Zustand sind. Diese Substanzen weisen einzigartige Eigenschaften auf, wie z. B. niedrige Flüchtigkeit, hohe thermische Stabilität und gute Lösungsvermögen für eine Vielzahl von Verbindungen. In der Forschung werden sie als Lösungsmittel für Reaktionen und Trennungen verwendet, insbesondere in Prozessen, bei denen die Nichtflüchtigkeit entscheidend ist. Sie dienen auch als Medium für elektrochemische Anwendungen aufgrund ihrer breiten elektrochemischen Fenster .

Elektrochemie

Im Bereich der Elektrochemie wird this compound als Elektrolytzutat in elektrochemischen Doppelschichtkondensatoren (EDLCs) eingesetzt. Diese Kondensatoren, auch als Superkondensatoren bekannt, speichern Energie durch die Trennung von Ladungen in einem elektrischen Feld. Die Stabilität und Ionenleitfähigkeit der ionischen Flüssigkeit tragen zur hohen Energiedichte und Leistung von EDLCs bei, was sie für Energiespeicheranwendungen geeignet macht .

Nanotechnologie

Anwendungen in der Nanotechnologie profitieren von der Verwendung von this compound bei der Synthese und Stabilisierung von Nanopartikeln. Seine ionische Natur kann dazu beitragen, die Größe und Verteilung von Nanopartikeln zu kontrollieren, was entscheidend ist für die Herstellung von Materialien mit spezifischen Eigenschaften für den Einsatz in der Elektronik, Katalyse und anderen fortschrittlichen Materialien .

Biotechnologie

In der biotechnologischen Forschung wird this compound hinsichtlich seines Potenzials für die Extraktion und Reinigung von Biomolekülen untersucht. Seine Fähigkeit, wässrige Zweiphasensysteme zu bilden, kann für die schonende Trennung von Proteinen, Enzymen und anderen empfindlichen biologischen Materialien ohne Denaturierung genutzt werden .

Pharmazeutika

Die pharmazeutische Industrie untersucht die Verwendung von this compound in der Arzneimittelformulierung und -abgabe. Seine Rolle als ionische Flüssigkeit kann die Löslichkeit von schlecht löslichen Arzneimitteln verbessern, was möglicherweise ihre Bioverfügbarkeit und therapeutische Wirksamkeit steigert .

Materialwissenschaften

In der Materialwissenschaft wird diese Verbindung zur Herstellung neuartiger Materialien mit einzigartigen Eigenschaften verwendet. Zum Beispiel kann es als Vorlage oder Vorläufer für die Synthese poröser Materialien oder als Lösungsmittel bei der Herstellung organisch-anorganischer Hybridmaterialien dienen .

Analytische Chemie

Analytische Chemiker verwenden this compound als Bestandteil in der Hochleistungsflüssigkeitschromatographie (HPLC) und anderen chromatographischen Techniken. Es kann die Trennungseigenschaften der mobilen Phase verändern und so bei der Analyse komplexer Gemische helfen .

Umweltwissenschaften

Umweltwissenschaftler interessieren sich für das Potenzial von this compound für die Schadstoffentfernung und Wasseraufbereitung. Seine ionische Natur und Fähigkeit, Komplexe mit verschiedenen Substanzen zu bilden, können bei der Extraktion und Rückgewinnung von Schwermetallen und organischen Schadstoffen aus Wasserquellen genutzt werden .

Wirkmechanismus

Target of Action

1-Butyl-4-methylpyridinium bromide is an organic compound that contains bromine . It is often used as a catalyst and in ionic liquids . It can promote chemical reactions in organic synthesis and has applications in the field of electrochemistry . .

Mode of Action

It is known to be involved in promoting chemical reactions in organic synthesis . This suggests that it may interact with its targets to facilitate or accelerate certain chemical reactions.

Biochemical Pathways

Given its role in promoting chemical reactions in organic synthesis , it may be involved in various biochemical pathways depending on the specific reactions it is used to catalyze.

Result of Action

Given its role in promoting chemical reactions, it likely influences the formation of various chemical products in the reactions it catalyzes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has good solubility at room temperature in water and organic solvents . It also has a relatively low vapor pressure but can evaporate under heating conditions . Therefore, factors such as temperature, solvent, and atmospheric conditions can influence its action and stability.

Eigenschaften

IUPAC Name |

1-butyl-4-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVZAZVPOZTKNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049345 | |

| Record name | 1-Butyl-4-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65350-59-6 | |

| Record name | 1-Butyl-4-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-methylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

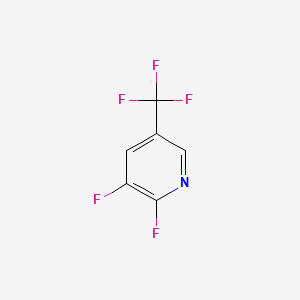

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 1-butyl-4-methylpyridinium bromide influence its melting point compared to its hexafluorophosphate counterpart?

A1: The crystal structure of this compound ([b4mpy]Br) reveals strong, directional hydrogen bonds between the cation and anion []. These strong interactions contribute to a higher melting point compared to the 1-butyl-4-methylpyridinium hexafluorophosphate ([b4mpy][PF6]). The [PF6]⁻ anion, being larger and more diffuse in charge, forms weaker interactions with the cation, leading to a lower melting point []. This highlights how anion choice significantly impacts the physical properties of these salts.

Q2: Can computational chemistry be used to predict the properties of this compound?

A2: Yes, computational studies can provide insights into the behavior of this compound. For instance, a study investigated the adsorption of [b4mpy]Br on a boron nitride nano-cage using computational methods []. While this specific study doesn't directly analyze the properties of isolated [b4mpy]Br, it demonstrates the applicability of computational chemistry techniques to study its interactions with other materials. Such simulations can be extended to predict various properties of the compound, including its reactivity, stability, and interactions with different solvents or biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)

![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)